2-(Furan-2-yl)aniline
Overview
Description
2-(Furan-2-yl)aniline is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an aniline group, which is a benzene ring substituted with an amino group
Mechanism of Action
Target of Action
Furan derivatives have been found to exhibit a wide range of biological activities . For instance, quinoline derivatives, which can be synthesized from furan compounds, have been found to inhibit lysozyme and β-glucuronidase .
Mode of Action
For instance, some furan derivatives have been found to exhibit antibacterial activity by inhibiting the growth of certain bacteria
Biochemical Pathways
For instance, some furan derivatives have been found to inhibit the release of certain enzymes, affecting the biochemical pathways these enzymes are involved in .
Result of Action
Furan derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-yl)aniline typically involves the coupling of a furan derivative with an aniline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan-2-boronic acid with a halogenated aniline in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 2-(Furan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted furan and aniline derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(Furan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are investigated for their potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique structural properties.
Comparison with Similar Compounds
2-(Furan-2-yl)ethanamine: Similar structure but with an ethylamine group instead of an aniline group.
2-(Furan-2-yl)methanamine: Contains a methanamine group instead of an aniline group.
2-(Furan-2-yl)benzoic acid: Features a carboxylic acid group instead of an amino group.
Uniqueness: 2-(Furan-2-yl)aniline is unique due to the presence of both the furan and aniline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(furan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBZXUOVNFIZGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405554 | |
Record name | 2-(furan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55578-79-5 | |
Record name | 2-(furan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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